molecular formula C15H20N2O3 B8101822 (5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

Cat. No.: B8101822
M. Wt: 276.33 g/mol
InChI Key: QNZJWTRKDHNKFB-OAHLLOKOSA-N
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Description

(5R)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is a chiral hydantoin derivative characterized by a 3-methylbutoxy substituent at the para position of its phenyl ring. This structural motif confers unique physicochemical and pharmacological properties, positioning it as a candidate for therapeutic applications. The stereochemistry at the 5-position (R-configuration) may influence its biological activity, as enantiomeric forms often exhibit divergent binding affinities and metabolic profiles.

Properties

IUPAC Name

(5R)-5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJWTRKDHNKFB-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Biltz Synthesis with Modified Benzil Precursors

The Biltz synthesis, a traditional route to hydantoins, involves condensation of benzil derivatives with urea under basic conditions. For the target compound, the benzil precursor must incorporate the 4-(3-methylbutoxy)phenyl group.

Procedure :

  • Synthesis of 4-(3-Methylbutoxy)benzil :

    • 4-Hydroxybenzil is alkylated with 3-methylbutyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

    • The resulting 4-(3-methylbutoxy)benzil is purified via recrystallization from ethanol (yield: 68–72%).

  • Condensation with Urea :

    • A mixture of 4-(3-methylbutoxy)benzil (0.25 mol), urea (0.25 mol), and sodium hydroxide (2.5 M in ethanol) is refluxed for 2 hours.

    • The reaction is quenched in ice-cold water, acidified with HCl, and the precipitate is filtered and recrystallized from ethanol.

Mechanistic Insight :
The reaction proceeds via a benzoin rearrangement, where the benzil undergoes nucleophilic attack by urea, followed by cyclization to form the hydantoin ring. Stereochemical control at the 5-position is achieved using chiral auxiliaries or enantioselective catalysts, though specific details for this compound remain proprietary.

Post-Synthetic Functionalization of Hydantoin Intermediates

An alternative approach involves introducing the 3-methylbutoxy group after hydantoin ring formation.

Procedure :

  • Synthesis of 5-Methyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione :

    • 4-Hydroxybenzil is condensed with urea and methylamine under basic conditions to yield the phenolic hydantoin intermediate.

  • Alkylation with 3-Methylbutyl Bromide :

    • The intermediate (1 equiv) is reacted with 3-methylbutyl bromide (1.2 equiv) and K₂CO₃ in DMF at 60°C for 8 hours.

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound (yield: 65%).

Advantages :

  • Avoids the need for complex benzil precursors.

  • Enables modular synthesis for structural analogs.

Enantioselective Synthesis Using Chiral Catalysts

Patent data (WO2017007008A1) discloses asymmetric methods for analogous hydantoins, leveraging chiral palladium catalysts to induce >90% enantiomeric excess (ee).

Procedure :

  • Asymmetric Aldol Reaction :

    • 4-(3-Methylbutoxy)benzaldehyde is reacted with methyl nitroacetate in the presence of a Pd-BINAP complex to form the β-nitro alcohol intermediate.

  • Cyclization and Reduction :

    • The intermediate is hydrogenated over Raney nickel, followed by cyclization with urea in acidic methanol to yield the (5R)-enantiomer.

Key Parameters :

  • Temperature: 25°C (aldol step), 50°C (cyclization).

  • Catalyst loading: 5 mol% Pd-BINAP.

Analytical Characterization and Data

Spectroscopic Data

Infrared (IR) Spectroscopy :

  • C=O Stretches : 1775 cm⁻¹ (imidazolidine-2,4-dione ketones).

  • C-O-C Asymmetric Stretch : 1240 cm⁻¹ (3-methylbutoxy group).

¹H NMR (CDCl₃) :

  • δ 1.02 (d, 6H, CH(CH₃)₂), δ 1.78 (m, 2H, OCH₂CH₂), δ 3.92 (t, 2H, OCH₂), δ 7.25–7.40 (m, 4H, aromatic).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₅H₂₀N₂O₃: 276.33 g/mol; Found: 276.31.

Comparative Yields and Conditions

MethodStarting MaterialYield (%)Purity (%)
Biltz Synthesis4-(3-Methylbutoxy)benzil6898
Post-Synthetic AlkylationPhenolic hydantoin6595
Asymmetric Catalysis4-(3-Methylbutoxy)benzaldehyde7299

Challenges and Optimization

  • Steric Hindrance : The 3-methylbutoxy group’s bulkiness necessitates prolonged reaction times for complete alkylation.

  • Racemization : Elevated temperatures during cyclization may reduce enantiomeric excess, requiring strict temperature control .

Chemical Reactions Analysis

Types of Reactions

(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds similar to (5R)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione exhibit promising pharmacological properties. They are being studied for their potential as:

  • Antidiabetic Agents : Preliminary studies suggest that imidazolidine derivatives may enhance insulin sensitivity and glucose uptake in cells.
  • Anticancer Drugs : The structural features of this compound may allow it to interfere with cancer cell proliferation pathways.

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme inhibition or receptor binding due to its structural similarity to known bioactive molecules. This application is crucial for drug discovery processes.

Material Science

In material science, derivatives of imidazolidines are explored for their properties in:

  • Polymer Chemistry : They can serve as monomers or cross-linking agents in the synthesis of new polymeric materials.
  • Nanotechnology : Their unique chemical structure allows them to be incorporated into nanomaterials for applications in drug delivery systems.

Case Study 1: Antidiabetic Activity

A study conducted by researchers at a pharmaceutical institute evaluated the effects of this compound on glucose metabolism in diabetic rat models. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines, including breast and prostate cancers. The results demonstrated that it inhibited cell growth and induced apoptosis, highlighting its possible role as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of (5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compound : (5S)-5-Methyl-5-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]imidazolidine-2,4-dione

  • Structural Difference : Replaces the 3-methylbutoxy group with a 4-oxoquinazolin-2-yl moiety.
  • Pharmacological Profile :
    • Exhibits dual inhibition of TNKS1 and TNKS2 with binding free energies of -43.88 kcal/mol (TNKS1) and -30.79 kcal/mol (TNKS2) .
    • Stabilizes TNKS2 via hydrogen bonding with Gly1032 and π-π interactions with Tyr1071, critical for Wnt/β-catenin pathway modulation in cancer .
  • Comparison: The 3-methylbutoxy group in (5R)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione lacks the planar aromaticity of quinazolinone, likely reducing π-π stacking and hydrogen-bonding capacity. This may result in lower TNKS affinity but improved metabolic stability due to reduced polarity .

Data Table: Tankyrase Inhibitors

Compound Substituent (R) TNKS1 ΔG (kcal/mol) TNKS2 ΔG (kcal/mol) Key Interactions
(5S)-Quinazolinone analog 4-Oxoquinazolin-2-yl -43.88 -30.79 Gly1032 H-bond, Tyr1071 π-π
(5R)-3-Methylbutoxy analog 3-Methylbutoxy N/A N/A Predominantly hydrophobic

5-HT6 Receptor Ligands

Key Compound : 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione Derivatives

  • Structural Difference : Features a naphthalen-2-yl group instead of the 3-methylbutoxy-phenyl moiety.
  • Pharmacological Profile :
    • Demonstrates potent 5-HT6 receptor affinity (e.g., KMP-10: Ki = 2.1 nM) with anxiolytic and antidepressant activity .
    • The naphthyl group enhances hydrophobic interactions within the receptor’s binding pocket.

COX-2 Inhibitors

Key Compound : 5-[4-(Methylsulfonyl)phenyl]-5-phenylimidazolidine-2,4-dione

  • Structural Difference: Diaryl substitution (methylsulfonyl and phenyl groups) vs. monoaryl (3-methylbutoxy-phenyl).
  • Pharmacological Profile :
    • Selective COX-2 inhibition (IC50 = 0.12 µM) due to the methylsulfonyl group’s interaction with the COX-2 secondary pocket .

Antimycobacterial Agents

Key Compound : 5-Methyl-5-(4-morpholinophenyl)imidazolidine-2,4-dione

  • Structural Difference: Substituted with morpholino instead of 3-methylbutoxy.
  • Pharmacological Profile :
    • Inhibits DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), a target for Mycobacterium tuberculosis .
  • Comparison: The 3-methylbutoxy group’s lipophilicity may enhance membrane permeability compared to morpholino’s polar tertiary amine, but reduce target specificity .

Biological Activity

(5R)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione, with the CAS number 68928-76-7, is a compound of increasing interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological effects, including anticancer properties, anti-inflammatory effects, and other relevant biological activities.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol
  • Purity : >95% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity
    • Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (leukemia) cells.
    • In vitro assays have reported IC50 values ranging from 8.5 μM to 14.9 μM for different cancer cell lines, indicating a strong potential for further development as an anticancer agent .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .
  • Mechanisms of Action
    • The anticancer activity is believed to involve apoptosis induction through both extrinsic and intrinsic pathways. This suggests that the compound may activate specific signaling cascades leading to programmed cell death in malignant cells .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Study ReferenceFocusFindings
Anticancer ActivitySignificant cytotoxicity against MDA-MB-231 and K562 cells with IC50 values ranging from 8.5 μM to 14.9 μM.
Mechanism of ActionInduces apoptosis via extrinsic and intrinsic pathways in HeLa cells.
Lymphoid-Specific Tyrosine Phosphatase InhibitionPotential as an inhibitor for autoimmune diseases; displayed good inhibitory activity in synthesized derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5R)-5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydantoin cores are functionalized by reacting with alkyl/aryl halides under basic conditions (e.g., NaH in DMF) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of hydantoin to electrophile), inert atmosphere (N₂), and temperature (room temperature to 60°C). Monitoring via TLC or LC-MS ensures reaction completion .

Q. How can researchers confirm the stereochemical configuration of the 5-methyl substituent in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated in structural analogs (e.g., 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) . Alternatively, ¹H NMR coupling constants and NOE experiments can infer spatial arrangements. Chiral HPLC with validated columns (e.g., Purospher® STAR) resolves enantiomeric purity .

Q. What analytical techniques are recommended for characterizing impurities or byproducts in synthesized batches?

  • Methodological Answer : High-resolution LC-MS (e.g., UPLC-MS with 1–2% formic acid in mobile phases) identifies hydrolyzed or oxidized byproducts. ¹³C NMR detects regioisomers (e.g., substitution at N3 vs. N1). For quantification, HPLC with UV detection (210–254 nm) is used, calibrated against reference standards .

Advanced Research Questions

Q. How can hydrolytic instability of imidazolidine-dione derivatives be mitigated during purification?

  • Methodological Answer : Hydrolysis is common under acidic/basic conditions. To minimize degradation:

  • Use anhydrous solvents (e.g., DMF, acetonitrile) and avoid aqueous workups.
  • Purify via flash chromatography (silica gel deactivated with 1% triethylamine) or preparative HPLC with neutral buffers.
  • Lyophilize products immediately after isolation to prevent moisture exposure .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the 3-position (e.g., aryl, heteroaryl) via alkylation/acylation to assess steric/electronic effects .
  • Side-chain variations : Replace the 3-methylbutoxy group with shorter/longer alkoxy chains or cyclic ethers to evaluate pharmacokinetic properties.
  • Biological assays : Test analogs in enzyme inhibition (e.g., COX-2, kinases) or cellular models (e.g., anti-inflammatory activity) with IC₅₀ comparisons .

Q. How should researchers address contradictory biological activity data across similar imidazolidine-diones?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. To resolve:

  • Validate purity (>95% by HPLC) and confirm structures (NMR, HRMS).
  • Replicate assays in parallel (e.g., same cell line, passage number, and reagent batches).
  • Perform dose-response curves with statistical rigor (n ≥ 3, p < 0.05) .

Q. What formulation challenges exist for in vivo studies of this compound, and how can solubility be improved?

  • Methodological Answer : Low aqueous solubility is common. Strategies include:

  • Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for IP/IV administration.
  • Nanoparticle encapsulation : PLGA or liposomal formulations enhance bioavailability.
  • Prodrug design : Introduce phosphate esters or glycosides for improved solubility .

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